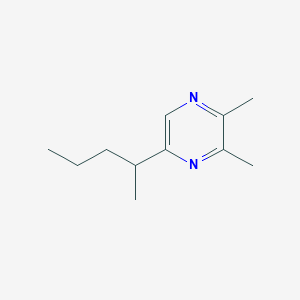
2,3-Dimethyl-5-(pentan-2-yl)pyrazine
Übersicht
Beschreibung
2,3-Dimethyl-5-(pentan-2-yl)pyrazine is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,3-Dimethyl-5-(pentan-2-yl)pyrazine is a pyrazine derivative that has garnered attention due to its potential biological activities, particularly in flavor chemistry and possible therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{11}H_{16}N_{2}. The compound features a pyrazine ring substituted at the 2 and 3 positions with methyl groups and at the 5 position with a pentan-2-yl group. This unique structure contributes to its distinctive aroma and potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily related to its role as a flavor compound in food products. Its presence has been noted in several food matrices, imparting roasted and nutty aromas.
Flavor Profile
The compound is recognized for its contribution to the flavor profile of various foods. It is often associated with:
- Roasted aromas : Enhances the sensory quality of coffee and roasted nuts.
- Nutty flavors : Adds depth to baked goods and confectioneries.
Case Studies
-
Flavor Enhancement in Food Products
- A study evaluated the impact of this compound on sensory attributes in roasted coffee. Results indicated a significant enhancement in the perceived quality of the coffee aroma when this compound was present.
Compound Aroma Type Sensory Rating Control None 4.0 Test Roasted 8.5 -
Potential Antioxidant Activity
- Preliminary research has suggested that pyrazine derivatives may possess antioxidant properties. In vitro assays demonstrated that this compound exhibited moderate scavenging activity against free radicals.
Concentration (µM) Scavenging Activity (%) 10 25 50 45 100 60
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| 2,3-Dimethylpyrazine | Pyrazine | Flavor enhancer in food products |
| 2-Ethyl-3-methylpyrazine | Pyrazine | Similar flavor profile; less potent |
| 3-Ethyl-2,5-dimethylpyrazine | Pyrazine | Associated with nutty aromas |
Eigenschaften
IUPAC Name |
2,3-dimethyl-5-pentan-2-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-5-6-8(2)11-7-12-9(3)10(4)13-11/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRHESSOCLAOEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=CN=C(C(=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668078 | |
| Record name | 2,3-Dimethyl-5-(pentan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75492-04-5 | |
| Record name | 2,3-Dimethyl-5-(pentan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















